Cas no 42385-89-7 ([4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] Acetate)

[4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] Acetate structure
42385-89-7 structure
Product Name:[4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] Acetate
Numero CAS:42385-89-7
MF:C23H22O9
MW:442.415387630463
CID:1515014
PubChem ID:247512
Update Time:2025-04-21

[4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] Acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • [4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] Acetate
    • 3-(4-acetoxy-phenyl)-1-(2,4,6-triacetoxy-phenyl)-propan-1-one
    • AC1Q623U
    • AC1L6KFH
    • AR-1E9444
    • 3-(4-Acetoxy-phenyl)-1-(2,4,6-triacetoxy-phenyl)-propan-1-on
    • AG-K-29912
    • CTK4I6158
    • NSC62342
    • 3,5-bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate
    • phloretin triacetate
    • 3-(4-acetoxy-phenyl)-1-(2,4,6-triacetoxy-phenyl)-propan-1-one; AC1Q623U; AC1L6KFH; AR-1E9444; 3-(4-Acetoxy-phenyl)-1-(2,4,6-triacetoxy-phenyl)-propan-1-on; AG-K-29912; CTK4I6158; NSC62342; 3,5-bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate; phloretin triacetate;
    • NSC-62342
    • 42385-89-7
    • DTXSID30289604
    • Inchi: 1S/C23H22O9/c1-13(24)29-18-8-5-17(6-9-18)7-10-20(28)23-21(31-15(3)26)11-19(30-14(2)25)12-22(23)32-16(4)27/h5-6,8-9,11-12H,7,10H2,1-4H3
    • Chiave InChI: OUTPMVGHRKAIEB-UHFFFAOYSA-N
    • Sorrisi: O(C(C)=O)C1C=C(C=C(C=1C(CCC1C=CC(=CC=1)OC(C)=O)=O)OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 442.12636
  • Massa monoisotopica: 442.12638228g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 12
  • Complessità: 682
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 122Ų

Proprietà sperimentali

  • PSA: 122.27
  • LogP: 3.20330
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.